![molecular formula C15H16FN3O B11457002 3-[(4-Fluorophenyl)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-amine](/img/structure/B11457002.png)
3-[(4-Fluorophenyl)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-amine
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Overview
Description
3-(4-FLUOROBENZOYL)-5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-AMINE is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]azepine core with a 4-fluorobenzoyl group
Preparation Methods
The synthesis of 3-(4-FLUOROBENZOYL)-5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-AMINE typically involves a multi-step process:
Friedel–Crafts Acylation: The initial step involves the acylation of a suitable aromatic precursor with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the imidazo[1,2-a]azepine core. This step may involve the use of reagents like hydrazine hydrate and appropriate reaction conditions to facilitate ring closure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-(4-FLUOROBENZOYL)-5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-AMINE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the parent compound.
Scientific Research Applications
3-(4-FLUOROBENZOYL)-5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the field of biochemistry.
Industrial Applications: The compound’s derivatives are investigated for their potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZOYL)-5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding. The imidazo[1,2-a]azepine core may interact with active sites of enzymes, leading to inhibition or modulation of their activity. Pathways involved include signal transduction and metabolic pathways relevant to its biological activity.
Comparison with Similar Compounds
Similar compounds to 3-(4-FLUOROBENZOYL)-5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-AMINE include:
3-(4-FLUOROBENZOYL)-1-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE: This compound shares the 4-fluorobenzoyl group but differs in the core structure, featuring an indolizine and thiazole ring system.
Azepines and Benzodiazepines: These seven-membered heterocycles exhibit different biological activities and structural features compared to the imidazo[1,2-a]azepine core.
The uniqueness of 3-(4-FLUOROBENZOYL)-5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-AMINE lies in its specific combination of the imidazo[1,2-a]azepine core with the 4-fluorobenzoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16FN3O |
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Molecular Weight |
273.30 g/mol |
IUPAC Name |
(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H16FN3O/c16-11-7-5-10(6-8-11)14(20)13-15(17)18-12-4-2-1-3-9-19(12)13/h5-8H,1-4,9,17H2 |
InChI Key |
YKLCXSTUZQGITR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(N2CC1)C(=O)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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